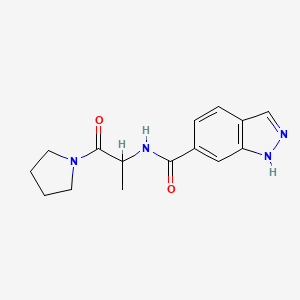![molecular formula C15H17FN2 B6647368 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)
6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique biochemical and physiological effects, which make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine is not fully understood. However, it is believed to work by interacting with specific receptors or enzymes in the body, leading to the modulation of various biological pathways. This compound has been shown to have a high affinity for certain receptors, which may explain its potent biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine are diverse. This compound has been shown to modulate the immune system, reduce inflammation, and inhibit cancer cell growth. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, this compound has been studied for its potential use in the treatment of metabolic disorders such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine in lab experiments include its potent biological effects and its ability to modulate various biological pathways. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for the study of 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine. One area of interest is the development of new drugs based on this compound, which may have improved efficacy and reduced side effects compared to existing treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies on the potential toxicity and safety of this compound are also needed to ensure its safe use in scientific research.
Synthesemethoden
The synthesis of 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine involves several steps. The first step is the preparation of 2-chloro-6-fluoropyridine, which is then reacted with the appropriate amine to form the desired product. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine in scientific research are vast. This compound has been studied extensively for its ability to modulate various biological pathways, including the immune system, inflammation, and cancer. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-10-7-11(2)13(12(3)8-10)9-17-15-6-4-5-14(16)18-15/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCITAZQQXFUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC2=NC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)

